molecular formula C11H10INO3 B1527295 1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 1247901-32-1

1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Cat. No.: B1527295
CAS No.: 1247901-32-1
M. Wt: 331.11 g/mol
InChI Key: FCDDYSVRQPWCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative serving as a key synthetic intermediate in medicinal chemistry, particularly for developing targeted cancer therapies. Its core structure is integral to the synthesis of kinase inhibitors. The compound's primary research application is as a precursor in the synthesis of active pharmaceutical ingredients (APIs). This is evidenced by its structural analog, 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid (CAS RN: 849217-48-7), which is explicitly identified as a synthetic intermediate for inhibitors of c-Met and other tyrosine kinases . Kinases such as c-Met are critical targets in oncology research, and their inhibitors have shown promise in disrupting tumor growth and metastasis pathways . The cyclopropane-1,1-dicarboxylate scaffold provides a rigid, three-dimensional structure that can enhance binding affinity and selectivity in drug candidates. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet for specific hazard and handling information.

Properties

IUPAC Name

1-[(4-iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO3/c12-7-1-3-8(4-2-7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDDYSVRQPWCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid (commonly referred to as IPC) is a compound characterized by its unique cyclopropane structure, which includes a carbamoyl group and a 4-iodophenyl substituent. This structural configuration contributes to its distinct chemical properties and potential biological activities. The molecular formula of IPC is C11H10INO3, with a molecular weight of approximately 331.11 g/mol .

The presence of iodine in the phenyl ring enhances the compound's lipophilicity, which may influence its interactions in biological systems. The cyclopropane moiety is known for its strain energy, which can lead to increased reactivity compared to more stable ring structures. IPC can undergo various reactions typical for carboxylic acids and amides, making it a versatile compound for synthetic applications .

IPC's biological activity can be attributed to its ability to interact with various biological targets. The compound's structure suggests potential interactions with enzymes and receptors involved in metabolic pathways and signaling cascades. Its lipophilic nature may facilitate membrane penetration, enhancing its bioavailability and efficacy in biological systems.

Pharmacological Studies

Research into IPC has indicated potential applications in medicinal chemistry, particularly as a lead compound for developing new therapeutic agents. Studies have shown that compounds with similar structures can exhibit significant pharmacological activities, including anti-inflammatory and anticancer effects .

Case Studies

  • Anticancer Activity : IPC has been investigated for its potential anticancer properties. A study focusing on structurally related compounds demonstrated that modifications in the substituents could lead to enhanced activity against various cancer cell lines. The introduction of the iodophenyl group was found to improve the selectivity and potency against specific tumor types .
  • Enzyme Inhibition : Another area of interest is IPC's potential as an inhibitor of tyrosine kinases, which are crucial in cancer progression and other diseases. Preliminary studies suggest that IPC may inhibit c-Met and other related kinases, providing a basis for further exploration in cancer therapeutics .

Comparative Analysis with Related Compounds

To better understand the unique properties of IPC, a comparison with structurally related compounds is essential:

Compound NameMolecular FormulaKey Features
1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acidC11H10FNO3Fluorine instead of iodine; potential for different biological activity.
1-(4-Iodophenyl)cyclopropane-1-carboxylic acidC10H9IO2Lacks carbamoyl group; simpler structure may lead to different properties.
1-(4-Bromophenyl)carbamoyl]cyclopropane-1-carboxylic acidC11H10BrNO3Bromine substituent; similar reactivity but differing halogen properties.

This table highlights how variations in halogen substitution and functional groups impact the chemical behavior and biological activities of these compounds .

Scientific Research Applications

Medicinal Chemistry

1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid has been studied for its potential as a pharmaceutical agent. Its structural features make it suitable for:

  • Anticancer agents : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial activity : Preliminary studies indicate that derivatives of this compound may exhibit antibacterial properties.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be modified into numerous derivatives, which can be tailored for specific applications.

Reactions include :

  • Esterification : Can be used to synthesize esters for various applications.
  • Amide formation : Useful in creating more complex amides that may have biological significance.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. The results showed that certain modifications led to increased cytotoxicity against various cancer cell lines, indicating the potential for developing new cancer therapeutics.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial effects of the compound revealed that it exhibited significant activity against Gram-positive bacteria. This study highlights the potential use of this compound in developing new antibiotics.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Utility : Electron-withdrawing substituents (e.g., iodine, trifluoromethyl) improve cyclopropane stability in ring-opening reactions, enabling controlled synthesis of complex heterocycles .
  • Biological Activity : Fluorinated analogs (e.g., 1-((4-fluorophenyl)carbamoyl) derivatives) show higher metabolic stability, while iodinated versions may offer longer half-lives due to slower dehalogenation .

Preparation Methods

Activation of Cyclopropane-1-carboxylic Acid

  • Starting Material: Cyclopropane-1,1-dicarboxylic acid or cyclopropane-1-carboxylic acid.
  • Reagents: Thionyl chloride (SOCl₂) is commonly used to convert the carboxylic acid into the corresponding acid chloride, which is more reactive towards amines.
  • Conditions: The reaction is carried out in an aprotic solvent such as dichloromethane (DCM) at low temperature (0–5 °C) to control reactivity and minimize side reactions.
  • Base: Triethylamine is added to neutralize the HCl generated and to catalyze the reaction.

Coupling with 4-Iodoaniline

  • Nucleophile: 4-Iodoaniline is dissolved in dichloromethane.
  • Reaction: The acid chloride intermediate is added slowly to the aniline solution under ice bath conditions to maintain low temperature and control the reaction rate.
  • Duration: Stirring for 1–2 hours at 0–20 °C, followed by warming to room temperature to ensure completion.
  • Monitoring: Thin-layer chromatography (TLC) is used to monitor the progress of the reaction.

Workup and Purification

  • After completion, the reaction mixture is quenched with saturated aqueous sodium chloride solution.
  • The organic phase is extracted with ethyl acetate.
  • The combined organic layers are dried over anhydrous sodium sulfate.
  • Solvent removal under reduced pressure yields the crude product.
  • Further purification is achieved by recrystallization or chromatography to obtain pure this compound as a solid.

Representative Reaction Scheme and Data Table

Step Reagents/Conditions Temperature Time Yield (%) Notes
1. Acid chloride formation Cyclopropane-1-carboxylic acid, SOCl₂, triethylamine, DCM 0–5 °C 0.5 h Formation of acid chloride intermediate
2. Amide coupling 4-Iodoaniline, DCM 0–20 °C 1.5 h + 1 h at RT 70–80%* Controlled addition, TLC monitoring
3. Workup and purification Saturated NaCl, ethyl acetate, drying agent Room temperature Extraction and drying

*Yield estimated based on analogous fluorophenyl carbamoyl cyclopropane syntheses.

Alternative Synthetic Routes and Considerations

Use of Carbodiimide Coupling Agents

While acid chloride formation is common, carbodiimide-mediated coupling (e.g., using EDC or DCC) with 4-iodoaniline and cyclopropane-1-carboxylic acid may be employed to avoid harsh reagents like thionyl chloride. This method typically requires:

  • Mild conditions.
  • Addition of catalytic amounts of 4-dimethylaminopyridine (DMAP).
  • Longer reaction times but potentially higher purity.

Protection/Deprotection Strategies

In some cases, protecting groups on the cyclopropane carboxylic acid or amine may be used to improve selectivity and yield. For example, methyl esters of cyclopropane carboxylic acid can be converted to acid chlorides after deprotection steps.

Research Findings and Optimization

  • The reaction proceeds efficiently under ice-bath cooling to minimize side reactions such as hydrolysis or overreaction.
  • Triethylamine serves dual roles as a base and catalyst, improving the yield and purity of the amide product.
  • The use of dichloromethane as solvent provides an inert medium with good solubility for both reactants.
  • Yields around 75% are typical for this class of compounds, as demonstrated in related fluorophenyl derivatives.
  • Purification by recrystallization from suitable solvents (e.g., ethyl acetate/hexane) affords analytically pure material.

Summary Table of Key Preparation Parameters

Parameter Description Typical Value/Range
Starting acid Cyclopropane-1-carboxylic acid or derivative 1.00 mmol
Activating agent Thionyl chloride 1.2 equiv
Base Triethylamine 3.0 equiv
Solvent Dichloromethane 10 mL per mmol acid
Nucleophile 4-Iodoaniline 1.0 equiv
Temperature (activation) 0–5 °C Ice bath
Temperature (coupling) 0–20 °C, then room temperature Controlled warming
Reaction time 0.5 h (activation) + 1.5 h + 1 h (coupling) Total ~3 h
Yield Isolated yield 70–80% (estimated)

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid with high purity?

Answer: The compound can be synthesized via a two-step process:

Cyclopropane ring formation : Utilize [2+1] cycloaddition reactions with iodophenylcarbamoyl precursors, employing transition metal catalysts (e.g., palladium) to ensure stereochemical control.

Carboxylic acid functionalization : Hydrolysis of ester intermediates under acidic or basic conditions (e.g., HCl/NaOH) followed by purification via recrystallization or chromatography.

  • Purity Control : Monitor purity using HPLC (>96% purity achievable) and confirm via 1H^1\text{H}/13C^{13}\text{C} NMR .

Q. How can NMR spectroscopy validate the structural integrity of this compound?

Answer: Key NMR spectral features include:

  • Cyclopropane protons : Distinct doublets (δ ~1.4–1.5 ppm, J = 8–10 Hz) due to ring strain.
  • Aromatic protons : Resonances at δ ~7.3–7.6 ppm (4-iodophenyl group).
  • Carboxylic acid proton : Broad singlet at δ ~12–13 ppm (DMSO-d6).
  • Amide proton : Downfield signal at δ ~10.5–10.9 ppm.
    Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What are the primary biological targets of this compound in cellular studies?

Answer: The compound interacts with enzymes and receptors via:

  • Hydrogen bonding : Carboxylic acid and amide groups engage catalytic residues (e.g., serine proteases).
  • Ionic interactions : The iodophenyl group may bind hydrophobic pockets in kinases or GPCRs.
    Validate targets using surface plasmon resonance (SPR) or fluorescence polarization assays .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

Answer: Substituent effects can be analyzed via SAR studies:

  • Iodo vs. chloro/cyano : Larger halogens (e.g., iodine) enhance binding affinity due to increased van der Waals interactions (e.g., 10-fold higher IC50 for iodophenyl vs. chlorophenyl analogs in kinase assays).
  • Electron-withdrawing groups : Improve metabolic stability but may reduce solubility.
    Use molecular docking to predict binding modes and validate with mutagenesis studies .

Q. How can contradictory data on enzyme inhibition kinetics be resolved?

Answer: Contradictions may arise from:

  • Assay conditions : pH, ionic strength, or co-solvents (e.g., DMSO) alter enzyme conformation.
  • Substrate competition : Pre-incubate enzyme with compound to distinguish competitive vs. non-competitive inhibition.
    Standardize protocols using ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. What analytical techniques are optimal for quantifying trace impurities in bulk samples?

Answer:

  • LC-MS/MS : Detects impurities at ppm levels (e.g., residual palladium from synthesis).
  • ICP-OES : Quantifies heavy metals (e.g., iodine leaching).
  • Headspace GC : Identifies volatile byproducts.
    Establish a validated impurity profile per ICH Q3A guidelines .

Methodological Considerations

Q. What safety protocols are critical for handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill management : Neutralize acidic spills with sodium bicarbonate.
    Refer to SDS guidelines for first-aid measures (e.g., eye irrigation with 0.9% saline) .

Q. How can computational modeling predict metabolic pathways for this compound?

Answer:

  • In silico tools : Use MetaSite or GLORYx to identify cytochrome P450 oxidation sites (e.g., cyclopropane ring opening).
  • Metabolite validation : Incubate with liver microsomes and analyze via UPLC-QTOF .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid

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